molecular formula C16H24N4O3 B12765646 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- CAS No. 80712-30-7

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl-

Cat. No.: B12765646
CAS No.: 80712-30-7
M. Wt: 320.39 g/mol
InChI Key: GAHSWDXUJJNITL-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the carboxamide group and the methoxyphenyl group. Common reagents used in these reactions include amines, carboxylic acids, and methoxybenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide derivatives: These compounds share a similar core structure but differ in their substituents.

    N-Methylpiperazine derivatives: These compounds have a similar piperazine ring with different functional groups attached.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group but may have different core structures.

Uniqueness

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

80712-30-7

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C16H24N4O3/c1-17(2)15(21)18(3)16(22)20-10-8-19(9-11-20)13-6-5-7-14(12-13)23-4/h5-7,12H,8-11H2,1-4H3

InChI Key

GAHSWDXUJJNITL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC

Origin of Product

United States

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